

Application Note: Quantitative Analysis of Erybraedin E using HPLC-MS/MS

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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409

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Abstract

This document provides a detailed protocol for the sensitive and selective quantification of **Erybraedin E** in complex matrices, such as plant extracts or biological samples, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high precision and accuracy for pharmacokinetic studies, quality control of herbal medicines, and other research applications.

Introduction

Erybraedin E is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate quantification of **Erybraedin E** is crucial for understanding its therapeutic potential and mechanism of action. This application note outlines a robust HPLC-MS/MS method for its analysis.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of **Erybraedin E** from a liquid matrix (e.g., plant extract digest, plasma).

- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute **Erybraedin E** from the cartridge with 5 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Analysis

2.2.1. Liquid Chromatography Conditions

Parameter	Value
HPLC System	A standard UHPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B (re-equilibration)
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

2.2.2. Mass Spectrometry Conditions

Based on the molecular formula of **Erybraedin E** (C₂₂H₂₀O₄), the monoisotopic mass is 348.13617 Da[1]. Analysis can be performed in either positive or negative ionization mode. Negative mode is often preferred for phenolic compounds.

Parameter	Value
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H] ⁻	m/z 347.13
Product Ions	Two to three specific product ions should be selected based on experimental optimization. Likely losses include those of small neutral molecules like CO (28 Da) and retro-Diels-Alder (rDA) fragmentation of the C-ring, which is characteristic for flavonoids.
Collision Energy	To be optimized for each transition to maximize signal intensity.
Ion Source Temp.	500°C
Capillary Voltage	-3500 V

Data Presentation

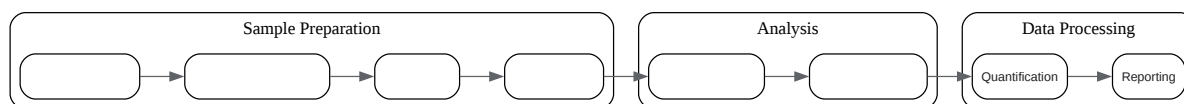
The following table summarizes typical quantitative performance parameters that can be achieved with this method, based on the analysis of similar flavonoid compounds.[2][3] These values should be experimentally determined during method validation.

Parameter	Typical Value
Linearity (r^2)	> 0.99
Linear Range	1 - 1000 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL
Recovery	85 - 105%
Precision (%RSD)	< 15%

Visualization

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

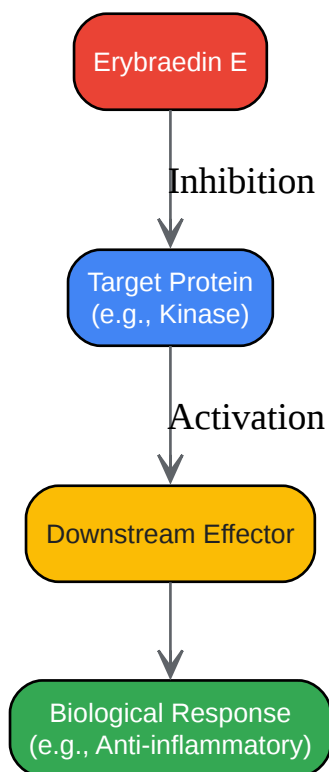


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Caption: Experimental workflow for **Erybraedin E** analysis.

Proposed Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the biological activity of **Erybraedin E**.



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Caption: Hypothetical signaling pathway of **Erybraedin E**.

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